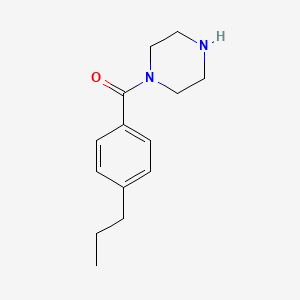

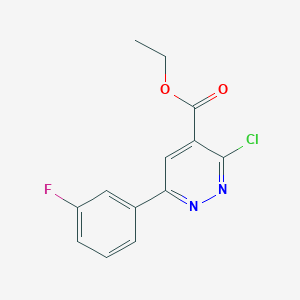

3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチル

概要

説明

Pyridazine derivatives, such as imidazo[1,2-b]pyridazine, have been widely studied in drug molecules due to their good biological activity . They can provide a variety of bioactive molecules and are an important heterocyclic nucleus .

Synthesis Analysis

The synthesis of similar compounds, like ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, involves spectroscopic techniques . The compound was accurately designed and successfully synthesized .Molecular Structure Analysis

The optimized molecular crystal structures of similar compounds were determined on the basis of density functional theory (DFT) calculations . The results were consistent with X-ray diffraction data .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For similar compounds, properties such as molecular electrostatic potential and frontier molecular orbital analyses were performed using computational methods .科学的研究の応用

3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチルの用途に関する包括的な分析

3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチルは、さまざまな科学研究分野で潜在的な用途を持つ化合物です。以下は、それぞれ別のセクションで示されている、その独自の用途の詳細な分析です。

創薬: 3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチルの構造は、幅広い生物活性を示すことが知られているイミダゾ[1,2-b]ピリダジン誘導体に密接に関連しています。 これらの化合物は、その多様な生物活性と薬理学的特性により、薬物分子としての可能性について広く研究されてきました 。 それらは、ボナチニブのようなキナーゼ阻害剤を含む新しい治療薬の開発に有望です .

抗真菌用途: 3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチルと構造的に類似したイミダゾ[1,2-b]ピリダジン誘導体は、抗真菌特性を示してきました。 これは、抗真菌薬や農業用殺菌剤の開発における化合物の潜在的な用途を示唆しています .

抗糖尿病研究: この化合物の構造は、抗糖尿病薬研究に適しています。 イミダゾ[1,2-b]ピリダジンの誘導体は、抗糖尿病効果を示しており、3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチルは、新しい抗糖尿病薬を合成するための貴重な足場となり得ることを示しています .

抗寄生虫活性: 抗寄生虫薬の研究は、この化合物の適用から利益を得ることができます。 関連する構造は、寄生虫感染の治療法を探るために使用されてきたため、3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチルは同様の効用を持つ可能性があります .

抗炎症特性: この化合物は、抗炎症薬を開発するための基礎となり得ます。 その関連するイミダゾ[1,2-b]ピリダジン誘導体は、抗炎症効果に関連付けられており、これは新しい薬物で利用できます .

抗増殖研究: がん研究の分野では、3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチルは、その抗増殖活性について調査できます。 類似の構造を持つ化合物は、がん細胞の増殖を阻害する可能性を示しています .

アセチルコリンエステラーゼ阻害: この化合物は、アセチルコリンエステラーゼ阻害剤としての可能性について調査できます。 この用途は、アセチルコリンエステラーゼ阻害剤が治療上の役割を果たすアルツハイマー病などの神経変性疾患の治療法の開発につながる可能性があります .

GHB結合部位の配位子: 3-クロロ-6-(3-フルオロフェニル)ピリダジン-4-カルボン酸エチルは、γ-ヒドロキシ酪酸(GHB)結合部位に対する高い親和性を持つ新規配位子を作成するために使用できます。 この用途は、ナルコレプシーやアルコール離脱などのGHBに関連する状態の治療に影響を与えます .

作用機序

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives, which are structurally similar, have been widely studied in drug molecules and show different biological activities .

Mode of Action

The negative potential region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives have shown a variety of biological activities, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibitors .

Result of Action

Imidazo[1,2-b]pyridazine derivatives have shown a variety of biological activities, which suggests that this compound may have similar effects .

実験室実験の利点と制限

The main advantage of using ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it can be used as a substrate in the synthesis of various organic compounds, as well as a catalyst in the synthesis of other compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

将来の方向性

There are a number of potential future directions for research into ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its ability to act as a chelating agent and its potential uses in pharmaceuticals and other compounds. Additionally, further research could be conducted into the synthesis of this compound and other compounds related to it. Finally, further research could be conducted into the use of this compound in the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals.

生化学分析

Biochemical Properties

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, the compound’s interaction with other biomolecules, such as reactive oxygen species, can influence oxidative stress levels within cells .

Cellular Effects

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the activity of the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, its impact on gene expression can lead to changes in the production of proteins involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of action of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, affecting neurotransmitter levels and nerve signal transmission . Additionally, the compound’s binding to reactive oxygen species can modulate oxidative stress and influence cellular damage and repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative damage . Threshold effects have been observed, where specific dosages result in significant changes in biological activity.

Metabolic Pathways

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound’s interaction with acetylcholinesterase influences the breakdown of acetylcholine, a critical neurotransmitter in the nervous system . Additionally, its impact on oxidative stress pathways can affect the levels of reactive oxygen species and other metabolites within cells .

Transport and Distribution

The transport and distribution of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and potential therapeutic applications.

Subcellular Localization

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within cells . This localization is crucial for its interaction with specific biomolecules and its overall biological effects.

特性

IUPAC Name |

ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLANJNFLBWPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

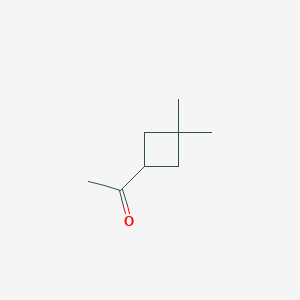

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)

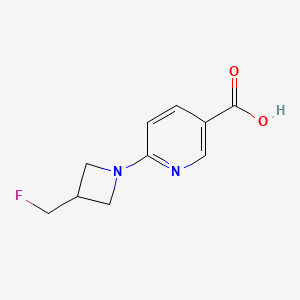

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)